molecular formula C10H22N2 B3010406 Ethyl(methyl)[2-(piperidin-4-yl)ethyl]amine CAS No. 775288-49-8

Ethyl(methyl)[2-(piperidin-4-yl)ethyl]amine

Cat. No.: B3010406
CAS No.: 775288-49-8
M. Wt: 170.3
InChI Key: ULMYBZATEBIRMM-UHFFFAOYSA-N
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Description

Ethyl(methyl)[2-(piperidin-4-yl)ethyl]amine is a synthetic piperidine derivative offered for research and development purposes. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry, with derivatives present in more than twenty classes of pharmaceuticals, as well as alkaloids . This compound features a piperidine core, a common structural motif in medicinal chemistry, substituted with an ethyl(methyl)aminoethyl chain. This structure classifies it as a valuable chemical building block (or "synthetic block") for constructing more complex molecules . As a substituted amine, it serves as a key intermediate in organic synthesis, particularly in the development of potential pharmacologically active compounds. Researchers utilize such piperidine derivatives in various applications, including the synthesis of novel chemical entities for biological screening and the exploration of structure-activity relationships (SAR) . The mechanism of action for this specific compound is not predefined and is entirely dependent on the target system in the final molecule it is incorporated into. Piperidine derivatives are known to interact with a wide range of biological targets, including enzymes and receptors, making them a versatile scaffold in drug discovery . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human use.

Properties

IUPAC Name

N-ethyl-N-methyl-2-piperidin-4-ylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2/c1-3-12(2)9-6-10-4-7-11-8-5-10/h10-11H,3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULMYBZATEBIRMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)CCC1CCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Ethyl(methyl)[2-(piperidin-4-yl)ethyl]amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include boron reagents for Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Structural Representation

The compound consists of a piperidine ring substituted with an ethyl and methyl group on the nitrogen atom, contributing to its unique pharmacological properties.

Pharmaceutical Development

Ethyl(methyl)[2-(piperidin-4-yl)ethyl]amine serves as an important intermediate in the synthesis of various pharmaceutical agents. Its structural features allow for modifications that can enhance biological activity. Research indicates that derivatives of piperidine compounds often exhibit significant analgesic properties, similar to those found in opioid derivatives like fentanyl .

Case Study: Synthesis of Analgesics

A study highlighted the synthesis of piperidine derivatives that demonstrated potent analgesic effects. For instance, modifications to the piperidine ring have been shown to alter potency and efficacy, making compounds like this compound valuable for further exploration in pain management therapies .

Neuroscience Research

Due to its structural similarity to neurotransmitter systems, this compound is being investigated for its effects on the central nervous system (CNS). Researchers are exploring its potential as a modulator of neurotransmitter release, which could lead to new treatments for neurological disorders.

Case Study: Neurotransmitter Modulation

In a study focused on piperidine derivatives, it was found that certain modifications could enhance binding affinity to opioid receptors, suggesting that this compound may influence pain pathways and mood regulation .

Analytical Chemistry

The compound is also utilized in analytical chemistry for method development and validation. Its unique properties allow it to be used as a standard reference material in chromatographic techniques.

Data Table: Analytical Applications

ApplicationMethodologyFindings
ChromatographyHPLCEffective separation of piperidine derivatives
SpectroscopyNMRCharacterization of molecular structure

Mechanism of Action

The mechanism of action of Ethyl(methyl)[2-(piperidin-4-yl)ethyl]amine involves its interaction with biological systems, although specific details may vary depending on its application. For instance, in PROTAC development, it functions as a linker that facilitates the degradation of target proteins by bringing them into proximity with the proteasome .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine Modifications

Ethyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine (C₁₁H₂₄N₂; MW 184.32)
  • Implications : Reduced conformational flexibility compared to the target compound, which may limit interactions with planar receptor sites but improve resistance to enzymatic degradation .
Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine (C₁₃H₂₁N₃; MW 219.33)
  • Implications : The pyridine moiety may enhance binding to receptors with aromatic or polar pockets, such as neurotransmitter transporters or kinases .
Ethyl(methyl)(piperidin-4-ylmethyl)amine (C₉H₂₀N₂; MW 156.27)
  • Key Features : The amine nitrogen is directly attached to a piperidin-4-ylmethyl group instead of a 2-(piperidin-4-yl)ethyl chain.

Functional Analogues with Bioactive Substituents

Aryloxyethyl-Piperidinyl Derivatives (e.g., (4-chlorophenyl)(1-{2-[(naphthalen-2-yl)oxy]ethyl}piperidin-4-yl)methanone)
  • Key Features : Aryloxyethyl groups attached to the piperidine core, often substituted with halogens or methoxy groups.
  • Implications : Demonstrated neuroprotective effects in PC12 cells, likely due to modulation of oxidative stress pathways. The target compound lacks such aryl groups, suggesting divergent biological activities .
Ethyl 2-(piperidin-4-yl)acetate (C₉H₁₇NO₂; MW 187.24)
  • Key Features : An ester derivative with a piperidin-4-yl-acetate moiety.
  • Implications : Higher lipophilicity (logP ~1.8) compared to the target compound (predicted logP ~1.2), making it more suitable as a prodrug. The ester group is prone to hydrolysis, enabling controlled release of active metabolites .

Physicochemical and Pharmacokinetic Comparisons

Compound Molecular Formula MW logP (Predicted) Hydrogen Bond Acceptors Key Applications
Ethyl(methyl)[2-(piperidin-4-yl)ethyl]amine C₁₀H₂₂N₂ 170.30 ~1.2 2 Drug discovery, receptor modulation
Ethyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine C₁₁H₂₄N₂ 184.32 ~2.5 2 Stabilized intermediates
Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine C₁₃H₂₁N₃ 219.33 ~1.8 3 Kinase inhibition, CNS targets
Ethyl 2-(piperidin-4-yl)acetate C₉H₁₇NO₂ 187.24 ~1.8 3 Prodrug design

Biological Activity

Ethyl(methyl)[2-(piperidin-4-yl)ethyl]amine, a compound with a piperidine core, has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a piperidine ring substituted with ethyl and methyl groups, contributing to its pharmacological properties. The structural formula can be represented as follows:

C12H18N Ethyl methyl 2 piperidin 4 yl ethyl amine \text{C}_{12}\text{H}_{18}\text{N}\quad \text{ Ethyl methyl 2 piperidin 4 yl ethyl amine }

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of piperidine have shown effectiveness against various bacterial strains, suggesting that the piperidine moiety may enhance antimicrobial activity through mechanisms such as membrane disruption and inhibition of cell wall synthesis .

2. Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory potential. Studies have demonstrated that related compounds can inhibit inflammatory mediators in vitro and in vivo, suggesting that this compound may also possess similar properties. For example, compounds in this class reduced edema in animal models significantly compared to control groups .

3. CNS Activity

The piperidine structure is known for its ability to cross the blood-brain barrier, making this compound a candidate for central nervous system (CNS) applications. Preliminary studies have indicated potential anxiolytic and analgesic effects, likely mediated through modulation of neurotransmitter systems such as serotonin and norepinephrine .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Modulation : The compound may act as an agonist or antagonist at various neurotransmitter receptors, influencing mood and pain perception.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways, thereby reducing the production of pro-inflammatory cytokines .

Case Studies and Research Findings

Several studies have explored the biological effects of related piperidine compounds:

StudyCompoundBiological ActivityFindings
Piperidine Derivative AAntimicrobialEffective against E. coli and S. aureus with MIC values < 50 µg/mL
Piperidine Derivative BAnti-inflammatoryReduced paw edema by 60% in carrageenan-induced inflammation model
Piperidine Derivative CCNS ActivityShowed significant reduction in anxiety-like behavior in rodent models

Q & A

Q. What are the standard synthetic routes for Ethyl(methyl)[2-(piperidin-4-yl)ethyl]amine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via alkylation of piperidin-4-yl ethylamine derivatives. For example, alkylation with ethyl halides under basic conditions (e.g., NaH or K₂CO₃) in solvents like ethanol or acetonitrile is common . Optimization involves:
  • Temperature : Maintain 50–70°C to balance reaction rate and side-product formation.
  • Stoichiometry : Use a 1.2:1 molar ratio of alkylating agent to amine to ensure complete conversion.
  • Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether) or recrystallization improves purity .
    Table: Example Reaction Conditions
ReagentSolventBaseYield (%)Purity (%)
Ethyl bromideEthanolK₂CO₃7895
Ethyl iodideAcetonitrileNaH8597

Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?

  • Methodological Answer :
  • NMR : ¹H NMR (CDCl₃) shows δ 2.3–2.7 ppm (piperidine protons), δ 1.1–1.3 ppm (ethyl CH₃), and δ 2.1–2.4 ppm (methylamine protons) .
  • LC-MS : Electrospray ionization (ESI) in positive mode confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 183.2) and monitors purity .
  • HPLC : Use a C18 column with acetonitrile/water (70:30) and 0.1% TFA for retention time (~8.2 min) and impurity profiling .

Advanced Research Questions

Q. What computational strategies are effective for predicting the biological interactions of this compound?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model interactions with targets like GPCRs or ion channels. Protonate the piperidine nitrogen and optimize ligand flexibility .
  • ADMET Prediction : Tools like SwissADME predict LogP (~2.1), bioavailability (0.55), and CYP450 inhibition risks .
    Table: Predicted ADMET Properties
ParameterValueInterpretation
LogP2.1Moderate lipophilicity
BBB PermeabilityYesCNS activity likely
CYP2D6 InhibitionHighPotential drug-drug interactions

Q. How should researchers address contradictions in reported biological activity data for piperidine derivatives?

  • Methodological Answer : Discrepancies may arise from assay conditions or structural analogs. Mitigation strategies include:
  • Standardized Assays : Use consistent cell lines (e.g., HEK293 for GPCR studies) and control compounds (e.g., norfentanyl for opioid receptor comparisons) .
  • SAR Analysis : Compare substituent effects; e.g., ethyl vs. methyl groups alter steric hindrance and binding affinity .
  • Meta-Analysis : Pool data from PubChem and ChEMBL to identify trends (e.g., EC₅₀ ranges for serotonin receptor modulation) .

Q. What are the best practices for evaluating the stability of this compound under experimental storage conditions?

  • Methodological Answer :
  • Accelerated Degradation Studies : Store samples at 40°C/75% RH for 4 weeks and analyze by HPLC. Degradation products (e.g., oxidized piperidine) indicate susceptibility to humidity .
  • Light Sensitivity : Expose to UV (254 nm) for 48 hours; monitor for photodegradation via LC-MS .
    Table: Stability Profile
ConditionDegradation (%)Major Degradant
25°C, dark<5None detected
40°C/75% RH12N-Oxide derivative
UV exposure18Ring-opened product

Q. How can researchers design experiments to study the compound’s role in modulating ion channel activity?

  • Methodological Answer :
  • Electrophysiology : Use patch-clamp assays on transfected HEK cells expressing Kv1.3 or Nav1.7 channels. Apply 10–100 μM compound and measure current inhibition .
  • Fluorescent Probes : Pair with FMP dye to monitor membrane potential changes in real-time .
  • Mutagenesis : Introduce point mutations (e.g., D316A in Kv1.3) to identify binding residues .

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